molecular formula C12H24N2O2 B13630190 tert-butyl N-(2,5-dimethyl-4-piperidyl)carbamate

tert-butyl N-(2,5-dimethyl-4-piperidyl)carbamate

Cat. No.: B13630190
M. Wt: 228.33 g/mol
InChI Key: RXAQOLMDSYHIER-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a piperidine ring substituted with two methyl groups and a tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate can be achieved through several routes. One common method involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired carbamate product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild acids or bases, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, amines, and substituted carbamates.

Scientific Research Applications

tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amines during multi-step reactions and then remove the protecting group at the desired stage . The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage of the carbamate group.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate include:

The uniqueness of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate lies in its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-8-7-13-9(2)6-10(8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15)

InChI Key

RXAQOLMDSYHIER-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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